molecular formula C24H32FN6O8P B12630844 propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B12630844
M. Wt: 582.5 g/mol
InChI Key: KVCZQFHLXRMEIB-VORKXLPESA-N
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Description

Propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, methoxy, fluoro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the fluoro and methoxy groups. The final steps involve the formation of the oxolan ring and the attachment of the propanoate group. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the fluoro group to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Shares similar structural features but differs in the presence of the hydroxyphenyl group.

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: Another compound with a complex structure, used in different applications.

Uniqueness

Propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C24H32FN6O8P

Molecular Weight

582.5 g/mol

IUPAC Name

propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14?,16?,18?,22?,24-,40?/m1/s1

InChI Key

KVCZQFHLXRMEIB-VORKXLPESA-N

Isomeric SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C([C@@](C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4

Origin of Product

United States

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